molecular formula C9H11NO3 B1587694 Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 3424-43-9

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1587694
CAS RN: 3424-43-9
M. Wt: 181.19 g/mol
InChI Key: UEZSEPUDNLUVNJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with diverse applications in scientific research . It is commonly utilized for its unique properties, aiding in the development of novel drugs, catalysts, and materials due to its versatile nature .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of trichlorophosphate in N,N-dimethyl-formamide at 120℃ for 2 hours under an inert atmosphere . Another method involves the use of phosphorus (V) oxybromide at 130℃ for 4 hours .


Molecular Structure Analysis

The molecular formula of this compound is C9H11NO3 . The SMILES string representation is CC(N1)=C(C=CC1=O)C(OCC)=O . The InChI key is UEZSEPUDNLUVNJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 181.19 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.88, indicating its lipophilicity . It is very soluble with a solubility of 6.66 mg/ml .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, is used in the synthesis of highly functionalized tetrahydropyridines. This process involves a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyridine Derivatives

A one-step procedure for synthesizing previously unknown ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates has been developed. This method involves reacting ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides, employing piperidine as a catalyst (Hayotsyan et al., 2019).

Crystallographic and Quantum-Chemical Studies

Ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and related compounds, including this compound, have been subjected to X-ray structural characterization and quantum chemical analysis to study their structure-activity relationship, especially in the context of cardiotonic activities (Orsini et al., 1990).

Industrial Scale Synthesis

There has been development in the synthetic route towards key intermediate ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, leading to significant process improvements in yield, purity, and operability. This development supported the large-scale manufacture of key intermediates for the clinical development of P2Y12 antagonists (Bell et al., 2012).

Application in Dyeing and Textiles

The compound has been used in the synthesis of disperse dyes for textile applications. Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and related compounds have been synthesized and applied on polyester and nylon fabrics, demonstrating good fastness and levelness properties (Abolude et al., 2021).

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is not well-documented in the literature. It’s often used as a building block in the synthesis of other compounds .

Safety and Hazards

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is classified as a warning signal word . The hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and handle the compound safely .

properties

IUPAC Name

ethyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZSEPUDNLUVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391204
Record name ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3424-43-9
Record name ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Ethyl 1-methyl (2E,4Z)-4-(1-aminoethylidene)pent-2-enedioate (10 g, 50 mmol) and DMF (30 mL) were mixed in one 100 mL flask, and the mixture was stirred at 165° C. for 14 hrs. The reaction mixture was cooled to room temperature, then filtered to give the crude product, which was washed with DMF and small amount of methanol to give 5 g (60% yield) of the pure product. LC-MS found: 182.1 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
one
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of intermediate (5a), (E)-4-[1-amino-eth-(Z)-ylidene]-pent-2-enedioic acid diethyl ester (51 g, 225 mmol) in N,N-dimethylformamide (250 mL) was heated at 175° C. for 24 hours to give a dark brown solution. The resulting solution was allowed to cool and a pale brown precipitate slowly formed. The precipitate was removed by filtration and the solids washed with dichloromethane (75 mL) and hexane (100 mL) to give a pale yellow powder. The solids were dried in vacuo (60° C.) to give the title compound as a pale yellow powder, 14.45 g (36%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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